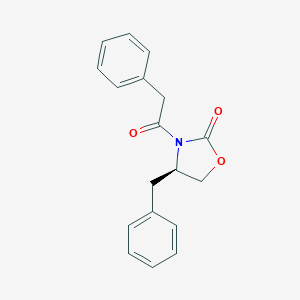

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575450 | |

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144838-82-4 | |

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4R)-4-Benzyl-1,3-oxazolidin-2-one and its Application in Asymmetric Synthesis via N-Acylation

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological systems we aim to modulate are exquisitely chiral, demanding a sophisticated approach to the synthesis of single-enantiomer drugs. Among the most reliable and versatile tools in the synthetic chemist's arsenal are chiral auxiliaries—temporary appendages that guide reactions to produce a desired stereoisomer.

This guide provides an in-depth examination of the (4R)-4-benzyl-1,3-oxazolidin-2-one, a prominent member of the Evans' oxazolidinone family of chiral auxiliaries. While the direct subject of this inquiry is its N-phenylacetyl derivative, (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one , a specific CAS (Chemical Abstracts Service) number for this particular derivative is not consistently reported in major public databases. However, the foundational chemistry and stereodirecting principles are dictated by the parent auxiliary.

Therefore, this whitepaper is structured to provide a comprehensive understanding of the core auxiliary, its preparation, its activation via N-acylation (specifically with a phenylacetyl group as a representative example), and its powerful application in forming stereochemically defined carbon-carbon bonds—a cornerstone of drug discovery. We will delve into the "why" behind the protocols, grounding our discussion in the mechanistic principles that ensure high diastereoselectivity and reliable outcomes.

The (4R)-4-Benzyl-2-oxazolidinone Chiral Auxiliary: An Overview

(4R)-4-Benzyl-2-oxazolidinone is a chiral auxiliary prized for its high efficacy in controlling the stereochemistry of enolate reactions, including alkylations and aldol additions.[1] Derived from the readily available and relatively inexpensive amino acid, D-phenylalanine (the unnatural enantiomer), it provides access to the "anti-Evans" stereochemical series, complementing its more common (S)-enantiomer derived from L-phenylalanine.

The key to its function lies in the rigid oxazolidinone ring and the strategically placed benzyl substituent at the C4 position. This benzyl group acts as a powerful steric director, effectively shielding one face of the enolate derived from its N-acyl derivative, thereby forcing incoming electrophiles to approach from the less hindered face.[1]

Note on CAS Number: While a specific CAS number for this compound is not readily found, the parent chiral auxiliary, (4R)-4-benzyl-2-oxazolidinone , is registered under CAS Number 102029-44-7 .[2] Its enantiomer, (S)-4-benzyl-2-oxazolidinone, has the CAS number 90719-32-7.[3][4]

Physicochemical Properties

The properties of the parent auxiliary are crucial for its handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 102029-44-7 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 87-90 °C | [3] |

| Optical Rotation | [α]²⁰/D +14.5° (c=5 in Methanol) | |

| Solubility | Soluble in methanol and most polar organic solvents | |

| Storage | Room temperature, recommended cool and dark place (<15°C), store under inert gas, hygroscopic |

Upon acylation with phenylacetyl chloride, the resulting This compound would have a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of approximately 295.33 g/mol . Its physical properties would be those of a stable, crystalline solid, soluble in common organic solvents like THF, dichloromethane, and ethyl acetate.

Synthesis and Preparation Workflow

The journey from a simple amino acid to a powerful stereodirecting tool involves two key stages: the formation of the chiral auxiliary itself and its subsequent acylation to prepare it for asymmetric synthesis.

Caption: Synthesis Workflow for the Activated Chiral Auxiliary

Protocol 1: Synthesis of (4R)-4-Benzyl-2-oxazolidinone

This protocol is adapted from established methods for the reduction of amino acids and subsequent cyclization.[5] The starting material is D-phenylalanine, which dictates the (R) stereochemistry of the final auxiliary.

Materials:

-

D-Phenylalanine

-

Lithium aluminum hydride (LiAlH₄) or Borane reagent (e.g., BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl carbonate or Phosgene equivalent (e.g., triphosgene)

-

Sodium ethoxide (catalyst for cyclization)

-

Methanol (for quenching)

-

Standard aqueous workup reagents (e.g., HCl, NaHCO₃, brine)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Step-by-Step Methodology:

-

Reduction of D-Phenylalanine:

-

Suspend D-phenylalanine in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension in an ice-water bath.

-

Slowly add a solution of LiAlH₄ in THF dropwise, maintaining the internal temperature below 15°C. The use of a strong reducing agent like LiAlH₄ is necessary to reduce the carboxylic acid to the primary alcohol.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to control the exothermic reaction with excess hydride.[5] Follow with an aqueous workup (e.g., Fieser workup) to precipitate aluminum salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude (R)-2-amino-3-phenyl-1-propanol.

-

-

Cyclization to form the Oxazolidinone:

-

Dissolve the crude amino alcohol in a suitable solvent like THF.

-

Add diethyl carbonate and a catalytic amount of a base, such as sodium ethoxide. The base facilitates the nucleophilic attack of the alcohol and amine onto the carbonate.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting solid by recrystallization or flash column chromatography to obtain pure (4R)-4-benzyl-2-oxazolidinone.

-

Protocol 2: N-Acylation with Phenylacetyl Chloride

This step "activates" the auxiliary, preparing it for stereoselective enolate formation. The procedure is a standard method for acylating Evans' auxiliaries.[1]

Materials:

-

(4R)-4-Benzyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Phenylacetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

-

Deprotonation:

-

Dissolve the (4R)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.

-

Slowly add a solution of n-BuLi (typically 1.05 equivalents) dropwise. The n-BuLi acts as a strong base to deprotonate the nitrogen of the oxazolidinone, forming a lithium amide. A color change is often observed.

-

-

Acylation:

-

After stirring for ~15-30 minutes at -78°C, add phenylacetyl chloride (typically 1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at -78°C for 30 minutes, then warm slowly to room temperature over 1-2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Mechanism of Stereocontrol: The Core Principle

The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its rigid, well-defined conformation in the enolate state.

Caption: Stereocontrol via Steric Shielding

-

Formation of the (Z)-Enolate: Upon treatment with a lithium base like LDA or LiHMDS, the N-acyl derivative is deprotonated at the α-carbon. The lithium cation chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation, leading to the preferential formation of the (Z)-enolate.

-

Steric Shielding: The benzyl group at the C4 position of the auxiliary projects outwards, creating a significant steric barrier. In the chelated (Z)-enolate conformation, this benzyl group effectively blocks the top (si) face of the planar enolate.

-

Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered bottom (re) face. This facial bias is the origin of the high diastereoselectivity observed in reactions such as alkylations and aldol condensations.[6]

Applications in Drug Development & Removal of the Auxiliary

The ability to reliably set stereocenters makes Evans' auxiliaries invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7] They are often employed in the early stages of drug development to quickly generate enantiomerically pure compounds for biological testing.[1]

A critical feature of any chiral auxiliary is its efficient and non-destructive removal to reveal the desired product. The N-acyl bond of the oxazolidinone is readily cleaved under various conditions, and the auxiliary can often be recovered and reused.[8]

Common Cleavage Methods:

-

To form Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and hydrogen peroxide (H₂O₂).

-

To form Alcohols: Reductive cleavage using a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

To form Esters: Transesterification using a Lewis acid (e.g., Ti(OiPr)₄) and an alcohol.

-

To form Amides: Direct aminolysis with certain amines or via the formation of an activated ester.

The choice of cleavage method depends on the desired functionality in the final product, allowing for great synthetic flexibility.

Conclusion

This compound, as a representative of the N-acylated (4R)-benzyl oxazolidinones, stands as a testament to the power of chiral auxiliary-based asymmetric synthesis. By leveraging the principles of steric hindrance and conformational rigidity, this system provides a robust and predictable method for constructing chiral molecules. For researchers in drug discovery and process development, mastering these techniques offers a direct path to the efficient, stereocontrolled synthesis of complex targets, accelerating the journey from molecular concept to therapeutic reality.

References

-

Friestad, G. K. (2005). Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. European Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

PubChem. (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Available at: [Link]

-

Kim, S. et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

-

Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community, University of Southern Mississippi. Available at: [Link]

- Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. CN112500361A.

-

Pharmaffiliates. (S)-4-Benzyl-2-oxazolidinone | CAS No: 90719-32-7. Available at: [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. guidechem.com [guidechem.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Application in Asymmetric Synthesis

This guide provides a comprehensive overview of the physical and chemical properties of (4R)-4-benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, a key chiral auxiliary in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and practical applications of this compound, with a focus on its role in stereoselective transformations.

Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of sophisticated methods for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a cornerstone strategy for controlling stereochemical outcomes. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product.

This compound belongs to the esteemed class of Evans oxazolidinone auxiliaries. These compounds have proven to be exceptionally versatile and reliable for a wide range of asymmetric reactions, including alkylations, aldol reactions, and acylations. The benzyl substituent at the 4-position of the oxazolidinone ring provides a crucial steric directing group, while the N-acyl moiety serves as a handle for various transformations. This guide will focus specifically on the phenylacetyl derivative, exploring its unique properties and applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of its enantiomer, (4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, and closely related analogues provide a strong basis for understanding its physical characteristics.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₈H₁₇NO₃ | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid, based on related compounds. | |

| Melting Point | Not reported. Related N-acylated oxazolidinones often have melting points in the range of 40-150 °C. | |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol. | Based on solubility of a deuterated propionyl analogue. |

| CAS Number | 104266-89-9 ((4S)-enantiomer) | [2] |

| Computed XLogP3-AA | 3.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the parent chiral auxiliary, (4R)-4-benzyl-1,3-oxazolidin-2-one. This precursor is commercially available or can be synthesized from the corresponding amino acid, (R)-phenylalaninol.

Synthesis Workflow

Caption: General synthetic route to this compound.

Experimental Protocol: N-Acylation

This protocol is a representative procedure based on established methods for the N-acylation of Evans oxazolidinones.

Method 1: Using Phenylacetyl Chloride

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium salt.

-

Acylation: Add a solution of phenylacetyl chloride (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired this compound.

Method 2: One-Pot Procedure from Phenylacetic Acid

This method avoids the need to prepare the acyl chloride separately.

-

Reaction Setup: To a mixture of (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq.) and phenylacetic acid (1.5-2.0 eq.) in toluene, add triethylamine (3-4 eq.).

-

Activation: Heat the mixture to 80 °C to obtain a clear solution. To this, add a solution of pivaloyl chloride (1.5-2.0 eq.) in toluene at a rate that maintains the temperature at 80 °C.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and wash sequentially with 2 N hydrochloric acid, 5% aqueous sodium carbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its function as a chiral auxiliary in asymmetric synthesis. The key to its utility lies in the stereoselective formation of enolates and their subsequent diastereoselective reactions.

Enolate Formation and Stereoselectivity

Treatment of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), results in the formation of a Z-enolate. The stereochemistry of the enolate is controlled by the chelation of the metal cation between the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the benzyl group at the C4 position, effectively blocks one face of the enolate.

Caption: Formation of the Z-enolate from the N-acyl oxazolidinone.

Asymmetric Alkylation

The Z-enolate generated from this compound can undergo highly diastereoselective alkylation reactions with various electrophiles (e.g., alkyl halides). The incoming electrophile approaches from the face opposite to the bulky benzyl group, leading to the formation of a new stereocenter with a predictable configuration.

Caption: Workflow of an Evans asymmetric alkylation reaction.

This powerful methodology allows for the synthesis of a wide variety of chiral carboxylic acid derivatives, which are valuable building blocks in drug discovery and natural product synthesis.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of δ 7.1-7.4 ppm.

-

Oxazolidinone Ring Protons: A multiplet around δ 4.6-4.8 ppm for the CH proton at the 4-position, and two diastereotopic protons for the CH₂ group at the 5-position, likely appearing as multiplets around δ 4.1-4.3 ppm.

-

Benzyl Group CH₂: Two diastereotopic protons appearing as doublets of doublets around δ 2.7-3.3 ppm.

-

Phenylacetyl Group CH₂: A singlet or two diastereotopic protons around δ 4.2-4.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the range of δ 152-154 ppm (oxazolidinone C=O) and δ 170-173 ppm (acyl C=O).

-

Aromatic Carbons: Multiple signals in the range of δ 127-138 ppm.

-

Oxazolidinone Ring Carbons: A signal around δ 55-58 ppm for the C4 carbon and a signal around δ 65-67 ppm for the C5 carbon.

-

Benzyl and Phenylacetyl CH₂ Carbons: Signals in the range of δ 37-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Carbonyl Stretching: Two strong absorption bands are expected for the two carbonyl groups. The oxazolidinone carbonyl (urethane) typically appears around 1770-1780 cm⁻¹, and the imide carbonyl appears at a lower frequency, around 1690-1710 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

-

Safety and Handling

The enantiomer, (4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, is classified as harmful if swallowed (H302).[2] It is prudent to handle the (4R) enantiomer with the same precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its predictable stereodirecting ability in enolate alkylation and other reactions makes it a powerful tool for the construction of enantiomerically enriched molecules. While specific physical data for this compound is not widely published, its properties can be reliably inferred from its enantiomer and related analogues. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for its effective use in research and development settings.

References

-

PubChem. (R)-4-Benzyl-2-oxazolidinone. [Link]

-

PubChem. 4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one. [Link]

-

MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Prashad, M., et al. A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(50), 9369-9372 (1998). [Link]

Sources

The Architect of Asymmetry: A Technical Guide to the Historical Development of Evans Oxazolidinones

Abstract

In the landscape of asymmetric synthesis, few methodologies have achieved the iconic status and enduring utility of the Evans oxazolidinone chiral auxiliaries. Introduced by David A. Evans and his research group in the early 1980s, these scaffolds provided a robust and predictable solution to the challenge of creating stereochemically defined carbon-carbon bonds. This technical guide provides a comprehensive exploration of the historical development of Evans oxazolidinones, from their conceptual origins to their refinement and widespread application in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of their remarkable stereocontrol, provide detailed experimental protocols for their use, and showcase their pivotal role in the total synthesis of natural products. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this cornerstone of modern organic chemistry.

The Dawn of a New Era in Asymmetric Synthesis: Pre-Evans Landscape

Prior to the advent of Evans' work, the field of asymmetric synthesis relied on a limited toolkit of methods for controlling stereochemistry. While elegant, many existing approaches, such as the use of chiral pool starting materials, were often substrate-specific and lacked broad applicability. The concept of a "chiral auxiliary"—a transient chiral moiety that directs a stereoselective transformation before being cleaved—was gaining traction, but a truly general and reliable system had yet to emerge. The challenge lay in designing an auxiliary that could be easily introduced, exert profound and predictable stereochemical influence over a variety of reactions, and be subsequently removed without compromising the newly formed stereocenter.

The Genesis of a Solution: The Seminal Work of David A. Evans

In a landmark 1981 publication in the Journal of the American Chemical Society, David A. Evans, along with his colleagues J. Bartroli and T. L. Shih, introduced a class of chiral oxazolidinones as highly effective auxiliaries for asymmetric aldol reactions.[1] This was followed by a 1982 paper detailing their application in asymmetric alkylation reactions, a development that would solidify their importance in the synthetic chemist's arsenal.[2][3]

The initial auxiliaries were derived from readily available amino acids, such as L-valine and L-phenylalanine, making them accessible and cost-effective. The core innovation was the recognition that the rigid, planar structure of the N-acyloxazolidinone, coupled with the steric directing group at the 4-position, could create a highly organized transition state for enolate reactions.

The First Generation: Valine and Phenylalanine-Derived Auxiliaries

The initial studies focused on auxiliaries derived from valinol and phenylalaninol. These were prepared in high yield through a straightforward, multi-step sequence.[4] The phenylalanine-derived auxiliary, in particular, offered the advantage of being a crystalline solid, facilitating purification.

The Heart of the Matter: Mechanism of Stereocontrol

The remarkable diastereoselectivity of Evans oxazolidinones stems from the formation of a conformationally rigid chelated enolate intermediate. Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl oxazolidinone is deprotonated to form a Z-enolate. The metal cation (Li⁺ or Na⁺) then coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, five-membered chelate.

This chelation, in conjunction with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl), effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically encumbered face, leading to a highly predictable and diastereoselective bond formation.

Caption: Generalized workflow of an Evans asymmetric alkylation.

In the Trenches: Experimental Protocols

A key to the widespread adoption of Evans auxiliaries is the reliability and reproducibility of the associated experimental procedures.

Synthesis of a Representative Evans Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This procedure details the synthesis of a commonly used phenylalanine-derived auxiliary.[5]

Materials:

-

(1S,2R)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of (1S,2R)-(-)-norephedrine, diethyl carbonate, and potassium carbonate is heated to 160 °C.

-

Ethanol is distilled from the reaction mixture.

-

After cooling, the mixture is diluted with dichloromethane and washed with water.

-

The organic layer is dried and concentrated to yield the crude product.

-

Recrystallization from a hexane-ethyl acetate mixture affords the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

The following is a representative protocol for the highly diastereoselective alkylation of an N-propionyl oxazolidinone with allyl iodide.[6][7][8]

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine

-

Toluene

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

-

Allyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

Acylation: (S)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride using DMAP as a catalyst and triethylamine as a base in toluene.

-

Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS in THF is added dropwise to form the sodium enolate.

-

Alkylation: Allyl iodide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield the desired diastereomer in high purity.

The Fruits of Labor: Applications in Total Synthesis

The true power of the Evans oxazolidinone methodology is most evident in its application to the total synthesis of complex, biologically active natural products. The ability to reliably set multiple stereocenters has made it an indispensable tool for synthetic chemists.

A Landmark Achievement: The Total Synthesis of Cytovaricin

One of the most celebrated applications of Evans' technology is in the total synthesis of the macrolide antibiotic cytovaricin by the Evans group itself.[9] This monumental effort utilized Evans' asymmetric aldol and alkylation reactions to set a staggering nine stereocenters with exceptional control.[9] The synthesis showcased the robustness and predictability of the methodology in the context of a highly complex target.

Expanding the Horizons: Other Notable Syntheses

Beyond cytovaricin, Evans auxiliaries have been instrumental in the synthesis of a vast array of natural products, including:

-

FR-182877: A potent immunosuppressant, the synthesis of which featured the use of an Evans auxiliary to control key stereochemical relationships.

-

Simplactones A and B: Marine-derived γ-valerolactones whose syntheses were achieved using an indene-based thiazolidinethione auxiliary, a conceptual relative of the oxazolidinone.[1]

Data-Driven Decisions: A Summary of Diastereoselectivity

The high diastereoselectivity of Evans alkylation is a hallmark of the methodology. The table below summarizes typical diastereomeric ratios (d.r.) for the alkylation of various N-acyl oxazolidinones with a range of electrophiles.

| N-Acyl Group | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

| Propionyl | Benzyl bromide | >99:1 | [2] |

| Propionyl | Methyl iodide | 98:2 | [6] |

| Propionyl | Allyl iodide | 98:2 | [6][7][8] |

| Acetyl | Benzyl bromide | >99:1 | [2] |

| Butyryl | Ethyl iodide | 97:3 | [2] |

The Final Step: Auxiliary Cleavage

A critical aspect of any chiral auxiliary-based strategy is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. Several reliable methods have been developed for the cleavage of Evans oxazolidinones.

Hydrolytic Cleavage to Carboxylic Acids

The most common method for cleaving the auxiliary to reveal a carboxylic acid is treatment with lithium hydroxide and hydrogen peroxide.

Caption: Hydrolytic cleavage of the Evans auxiliary.

Reductive Cleavage to Alcohols and Aldehydes

Alternatively, the N-acyl group can be reduced to the corresponding alcohol using reagents such as lithium borohydride or lithium aluminum hydride. Under carefully controlled conditions, reduction to the aldehyde is also possible.

Conclusion and Future Outlook

The development of Evans oxazolidinone chiral auxiliaries represents a watershed moment in the history of organic synthesis. This methodology provided a practical, predictable, and broadly applicable solution for asymmetric carbon-carbon bond formation, empowering chemists to tackle increasingly complex molecular targets. The principles of stereocontrol elucidated through the study of these auxiliaries have had a profound and lasting impact on the field. While the development of catalytic asymmetric methods continues to be a major focus of contemporary research, the reliability and versatility of Evans auxiliaries ensure their continued relevance in both academic and industrial settings. The legacy of David A. Evans and his pioneering work with oxazolidinones is etched into the very fabric of modern synthetic chemistry.

References

-

Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. J. Chem. Educ.2008 , 85 (5), 695. [Link]

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

Evans, D. A.; Sjogren, E. B.; Bartroli, J.; Dow, R. L. Recent advances in asymmetric synthesis with chiral imide auxiliaries. New J. Chem.2003 , 27 (1), 49-60. [Link]

-

Dias, L. C.; de Oliveira, L. G.; de Sousa, M. A. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2014 , 19 (6), 7429-7448. [Link]

-

Chiral auxiliary. In Wikipedia; 2023. [Link]

-

Lucero Research Group at CSU Sacramento. Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube, 2022. [Link]

-

Casual Chemistry. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024. [Link]

-

Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hung. J. Ind. Chem.2025 , 53 (2). [Link]

-

Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Handout. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]

-

Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff Website. [Link]

-

Zhu, J.; Ma, D. Total Synthesis of (+)-Brefeldin A. Org. Lett.2008 , 10 (14), 2987–2990. [Link]

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Request PDF. [Link]

-

Bsharat, O. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem. [Link]

-

Zhu, J.; Ma, D. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. J. Org. Chem.2004 , 69 (23), 7999–8009. [Link]

-

Taber, D. F. The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal. [Link]

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

-

Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

-

Gage, J. R.; Evans, D. A. (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses1990 , 68, 83. [Link]

-

Enantioselective Enolate Alkylation - Evans. ChemTube3D. [Link]

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. york.ac.uk [york.ac.uk]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, a key chiral intermediate in asymmetric synthesis. Derived from the well-regarded Evans chiral auxiliary, this molecule presents a rich and informative NMR spectrum, characterized by distinct features arising from its fixed stereochemistry. This document offers a detailed proton-by-proton assignment, an explanation of the underlying chemical principles such as diastereotopicity, and a standardized protocol for sample preparation and data acquisition. It is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical confirmation.

Core Principles: Stereochemistry and its NMR Manifestations

The ¹H NMR spectrum of this compound is profoundly influenced by the single chiral center at the C4 position of the oxazolidinone ring. This chirality renders the molecule asymmetric, leading to the critical phenomenon of diastereotopicity .

Diastereotopicity: Protons on a methylene group (CH₂) adjacent to a stereocenter are non-equivalent.[1][2] Because they cannot be interchanged by any symmetry operation (like rotation or reflection), they exist in unique chemical environments. Consequently, diastereotopic protons have different chemical shifts (δ) and will couple to each other, often resulting in complex splitting patterns known as AB quartets.[3] In this molecule, three key sets of methylene protons are diastereotopic:

-

The two protons on the C5 of the oxazolidinone ring.

-

The two benzylic protons of the C4-benzyl group.

-

The two benzylic protons of the N-phenylacetyl group.

Understanding this principle is fundamental to correctly interpreting the spectrum.

Structural Analysis and Proton Assignment

To facilitate a clear discussion, the protons of the target molecule are systematically labeled as shown in the diagram below.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A Region-by-Region Interpretation

The following analysis is based on established chemical shift values for the parent Evans auxiliary, (4R)-4-Benzyl-1,3-oxazolidin-2-one[4][5], and phenylacetic acid derivatives[6][7][8], with adjustments for the electronic effects of N-acylation. The spectrum is typically recorded in Chloroform-d (CDCl₃), whose residual proton signal appears at δ 7.26 ppm.[9]

Aromatic Region (δ 7.10 - 7.40 ppm)

-

Integration: 10H

-

Description: This region will contain the signals for the ten protons from the two distinct phenyl rings. The protons of the C4-benzyl group and the phenylacetyl group are expected to overlap, creating a complex multiplet. While subtle differences exist, resolving individual protons within this multiplet typically requires advanced 2D NMR techniques. For standard 1D ¹H NMR, this region is usually reported as a single, broad multiplet.

Oxazolidinone & Acyl Methylene Region (δ 4.00 - 5.00 ppm)

This is the most diagnostic region of the spectrum, containing the signals for the chiral core and the acyl methylene group.

-

Proton Hx (C4-H):

-

Predicted Shift (δ): ~4.7 - 4.9 ppm

-

Multiplicity: Multiplet (m)

-

Causality: This proton is a methine adjacent to the nitrogen and coupled to three other protons: the two diastereotopic C5 protons (Hm and Hn) and the two diastereotopic C4-benzyl protons (Ha and Hb). This complex coupling results in a multiplet. Its position is significantly downfield compared to the unacylated auxiliary (which appears around δ 4.4 ppm) due to the deshielding effect of the newly introduced phenylacetyl carbonyl group.[4]

-

-

Protons Hm/Hn (C5-H₂):

-

Predicted Shift (δ): ~4.2 - 4.4 ppm

-

Multiplicity: Two separate signals, each a doublet of doublets (dd).

-

Causality: As diastereotopic protons, Hm and Hn have distinct chemical shifts. Each proton is split by its geminal partner (a large coupling constant, J_gem ≈ 8-10 Hz) and the vicinal Hx proton (a smaller coupling constant, J_vic ≈ 3-5 Hz), giving rise to two separate doublets of doublets.

-

-

Protons Ha'/Hb' (Phenylacetyl-CH₂):

-

Predicted Shift (δ): ~4.0 - 4.3 ppm

-

Multiplicity: AB quartet (two doublets) or a complex multiplet.

-

Causality: These protons are also diastereotopic due to the overall chirality of the molecule. They will have different chemical shifts and couple to each other, producing an AB quartet (two doublets with a large geminal coupling constant, J_gem ≈ 16-18 Hz). In practice, these signals may overlap with the C5 protons, complicating the appearance of this region. The chemical shift is consistent with a methylene group adjacent to both a phenyl ring and a carbonyl group.[8]

-

C4-Benzyl Methylene Region (δ 2.60 - 3.40 ppm)

-

Protons Ha/Hb (C4-CH₂):

-

Predicted Shift (δ): One proton ~3.3 ppm, the other ~2.7 ppm.

-

Multiplicity: Two separate signals, likely each a doublet of doublets (dd).

-

Causality: These are classic diastereotopic protons adjacent to the C4 stereocenter.[10] They exist in different spatial environments, giving them significantly different chemical shifts. Each proton is split by its geminal partner (J_gem ≈ 13-14 Hz) and the vicinal Hx proton (J_vic ≈ 3-10 Hz, depending on the dihedral angle). The resulting pattern is an "ABX" system, which simplifies to two distinct doublets of doublets. These values are shifted slightly from the parent auxiliary (δ 2.91 and 2.84 ppm) due to conformational changes upon acylation.[4]

-

Summary of Predicted ¹H NMR Data

The expected spectral data is summarized in the table below. Coupling constants (J) are approximate and can vary.

| Assigned Protons | Label | Integration | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) |

| Phenyl Protons | Ar-H | 10H | 7.10 - 7.40 | Multiplet (m) | - |

| C4 Methine | Hx | 1H | 4.7 - 4.9 | Multiplet (m) | - |

| C5 Methylene | Hm, Hn | 2H | 4.2 - 4.4 | 2 x Doublet of Doublets (dd) | J_gem ≈ 9, J_vic ≈ 3-5 |

| Acyl Methylene | Ha', Hb' | 2H | 4.0 - 4.3 | AB quartet (2 x d) | J_gem ≈ 17 |

| Benzyl Methylene | Ha, Hb | 2H | ~3.3 and ~2.7 | 2 x Doublet of Doublets (dd) | J_gem ≈ 13.5, J_vic ≈ 3-10 |

Standardized Experimental Protocol

This section outlines a validated, field-proven methodology for preparing a high-quality NMR sample of the title compound.

Materials and Equipment

-

Deuterated solvent: Chloroform-d (CDCl₃), 0.6-0.7 mL[11]

-

Internal standard (optional): Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube and cap[12]

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Vortex mixer (optional)

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Step-by-Step Procedure

-

Weighing: Accurately weigh between 5-20 mg of the solid compound into a clean, dry vial.[13]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[14] Using a vial for the initial dissolution ensures complete solubilization before transfer and allows for filtering if any particulate matter is present.[11]

-

Mixing: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

-

Transfer: Draw the solution into a Pasteur pipette. It is best practice to place a small plug of glass wool or Kimwipe in the pipette to filter out any dust or insoluble impurities, which can degrade spectral quality.[14]

-

Filling: Carefully transfer the filtered solution into the NMR tube. Avoid getting solution on the upper part of the tube wall.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, especially the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]

-

Acquisition: Insert the sample into the spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The key to its interpretation lies in recognizing the influence of the C4 stereocenter, which induces diastereotopicity in three separate methylene groups. This leads to chemically non-equivalent protons and results in complex but predictable splitting patterns, particularly in the δ 2.6-5.0 ppm region. By carefully analyzing the chemical shifts, coupling constants, and integration of these signals, researchers can gain high-confidence verification of the molecule's structure and stereochemical integrity.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Dalton, J. T., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]

-

DrugBank. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H-NMR spectrum of compound[6]. Retrieved from [Link]

-

NMR Facility, University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

-

Gheorghiu, M. D., et al. (2015). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Biological Magnetic Resonance Data Bank. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]

-

Manoharan, M. (n.d.). Structure Identification By 1h NMR. Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (R)-4-Benzyl-2-oxazolidinone(102029-44-7) 1H NMR [m.chemicalbook.com]

- 5. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. sites.bu.edu [sites.bu.edu]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where the chirality of a molecule dictates its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1][2] The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a cornerstone of this strategy, enabling a multitude of diastereoselective reactions including aldol additions, alkylations, and acylations with exceptionally high levels of stereocontrol.[3][4]

This application note provides a detailed, validated protocol for the N-acylation of (4R)-4-Benzyl-1,3-oxazolidin-2-one with phenylacetyl chloride. The resulting product, (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, is a key intermediate for the asymmetric synthesis of α-substituted carboxylic acid derivatives. This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for each critical operation, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Reaction Scheme

The synthesis proceeds via the deprotonation of the oxazolidinone nitrogen followed by nucleophilic acyl substitution with phenylacetyl chloride.

Figure 1. Overall reaction for the synthesis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Materials

| Reagent/Material | Grade | Supplier | Cat. No. | Comments |

| (4R)-4-Benzyl-1,3-oxazolidin-2-one | ≥99% | Sigma-Aldrich | 300985 | Store in a desiccator. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 186171 | Pyrophoric. Handle under inert gas. |

| Phenylacetyl chloride | ≥99% | Sigma-Aldrich | P14804 | Corrosive and lachrymatory. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 186562 | Must be freshly distilled or from a solvent purification system. |

| Saturated aq. NH₄Cl | Reagent Grade | - | - | Used for quenching the reaction. |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | E195 | Used for extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | M7506 | Used as a drying agent. |

| Silica Gel | 230-400 mesh | Sigma-Aldrich | 236833 | For flash column chromatography. |

Equipment and Instrumentation

-

Glassware: Schlenk flasks, dropping funnel, syringes, magnetic stir bars (all oven-dried at 120 °C for at least 4 hours before use).

-

Inert Atmosphere: Schlenk line or glovebox with high-purity nitrogen or argon.

-

Cooling: Dry ice/acetone bath (-78 °C).

-

Stirring: Magnetic stir plate.

-

Purification: Rotary evaporator, flash chromatography setup.

-

Analysis: NMR Spectrometer (¹H ≥400 MHz, ¹³C ≥100 MHz), Mass Spectrometer (ESI or GC-MS), Polarimeter.

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from initial setup to final product analysis.

Sources

Application of (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one in aldol reactions

An Application Guide to Diastereoselective Aldol Reactions Using (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of the chiral auxiliary, this compound, in asymmetric aldol reactions. This guide moves beyond simple procedural lists to explain the underlying principles that govern the reaction's success, ensuring both reproducibility and a deep understanding of the methodology.

Foundational Principles: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals and natural products, controlling stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2]

The Evans oxazolidinone auxiliaries, developed by David A. Evans and his group, represent a cornerstone of modern asymmetric synthesis.[3][4] These auxiliaries, derived from readily available amino alcohols, provide a robust and predictable platform for controlling the formation of new stereocenters.[2] The specific subject of this guide, this compound, is an N-acylated oxazolidinone that serves as a powerful chiral nucleophile in aldol reactions, enabling the creation of two contiguous stereocenters with exceptional diastereoselectivity.[1][3]

The Mechanistic Heart: Achieving Stereocontrol via a Chelated Transition State

The remarkable stereoselectivity of the Evans aldol reaction is not accidental; it is the result of a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.[1] Understanding this model is critical to appreciating why the reaction is so reliable.

The process begins with a "soft" enolization, which avoids the use of harsh, non-selective bases. Instead, a Lewis acid, typically a boron triflate such as dibutylboron triflate (Bu₂BOTf), is used in conjunction with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3] This combination selectively generates the (Z)-enolate.[1][2]

The key to stereocontrol lies in the subsequent reaction with an aldehyde:

-

Chelation and Conformation: The boron atom of the (Z)-enolate coordinates with the incoming aldehyde's carbonyl oxygen. This forms a rigid, six-membered ring transition state.[1] To minimize dipole-dipole repulsion between the two carbonyl oxygens of the acyloxazolidinone, the molecule adopts a conformation where these groups are oriented away from each other.[3]

-

Facial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate.

-

Minimizing Steric Hindrance: The aldehyde's substituent (R-group) is forced into a pseudo-equatorial position within the chair-like transition state to avoid unfavorable 1,3-diaxial interactions with the enolate.[1]

This combination of factors ensures that the aldehyde approaches the enolate from a specific trajectory, leading predictably to the syn-aldol adduct. The absolute stereochemistry of the two newly formed chiral centers is dictated by the chirality of the auxiliary itself.[1]

Caption: Logical flow of the Evans aldol reaction mechanism.

Application Protocols: From Reagents to Purified Product

The successful execution of an Evans aldol reaction requires careful attention to anhydrous conditions and temperature control. The following protocols are provided as a robust starting point.

Protocol 1: Preparation of this compound

This preliminary step attaches the desired acyl group to the chiral auxiliary.

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) and stir for 15 minutes.

-

Acylation: Add phenylacetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction

This is the core C-C bond-forming reaction.

-

Setup: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 eq) via syringe. Then, add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.

-

Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the desired aldehyde (1.2-1.5 eq), either neat or as a solution in DCM, dropwise.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.

-

Quench and Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude aldol adduct by flash column chromatography.

Protocol 3: Chiral Auxiliary Removal

Cleavage of the auxiliary is essential to isolate the final chiral product and recover the valuable auxiliary. Hydrolysis with lithium hydroperoxide is a standard, mild method.[5]

-

Setup: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

-

Reaction: Stir the mixture at 0 °C for 2-4 hours.

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2-3 with dilute HCl.

-

Extraction: Extract the desired carboxylic acid product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Data and Expected Outcomes

The Evans aldol reaction is renowned for its high diastereoselectivity, often exceeding 95:5 and approaching >99:1 for the desired syn-isomer.

| Aldehyde (R-CHO) | R-Group | Typical Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | i-Pr | >99:1 |

| Benzaldehyde | Ph | >97:3 |

| Propionaldehyde | Et | >95:5 |

Note: Ratios are illustrative and can be influenced by specific reaction conditions and substrate purity.

Experimental Workflow Visualization

The entire process, from starting materials to the final product, can be visualized as a linear progression with distinct stages of transformation and purification.

Caption: Step-by-step workflow for the Evans aldol reaction.

Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: The use of boron triflates is key to forming the six-membered chelated transition state that ensures syn selectivity.[3] Using other Lewis acids, such as titanium tetrachloride (TiCl₄), can sometimes reverse this selectivity to favor the non-Evans syn or anti products, likely through a non-chelated transition state.[6][7][8]

-

Importance of Anhydrous Conditions: Water will readily quench the enolate and the Lewis acid, halting the reaction. All glassware must be flame- or oven-dried, and all solvents and reagents must be anhydrous.

-

Temperature Control is Non-Negotiable: Enolate formation and the subsequent aldehyde addition are highly exothermic. Maintaining low temperatures (-78 °C) is crucial to prevent side reactions and ensure high diastereoselectivity.

-

Troubleshooting Low Diastereoselectivity: If the diastereomeric ratio is poor, consider the following: (i) inadequate drying of reagents/glassware, (ii) temperature fluctuations during the reaction, or (iii) impure aldehyde. The presence of acidic or basic impurities in the aldehyde can disrupt the delicate balance of the reaction.

By adhering to these principles and protocols, researchers can reliably leverage the power of this compound to achieve high levels of stereocontrol in the synthesis of complex molecules.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Reissig, H.-U. (1998). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]

-

University of Liverpool. (n.d.). Evans' Enolate Alkylation-Hydrolysis. University of Liverpool, Department of Chemistry. [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]

-

ResearchGate. (2009). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. [Link]

-

ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

-

SRM University. (n.d.). ALDOL CONDENSATION. SRM University. [Link]

-

LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts Chemistry. [Link]

-

ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

ACS Publications. (1989). Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry, 54(1), 9-11. [Link]

-

SciELO México. (2009). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.org.mx [scielo.org.mx]

Application Notes & Protocols: Strategic Cleavage of the (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Auxiliary

Introduction: The Pivotal Role of the Evans Auxiliary in Asymmetric Synthesis

The (4R)-4-Benzyl-1,3-oxazolidin-2-one and its derivatives, pioneered by David A. Evans, represent a cornerstone of modern asymmetric synthesis.[1][2] These chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, a strategy known as substrate control.[3] By attaching an acyl group, such as the phenylacetyl group in the title compound, the auxiliary enables highly diastereoselective transformations including alkylations, aldol additions, and Michael additions.[4][5]

The success of this strategy hinges on the final, critical step: the efficient and non-destructive cleavage of the auxiliary. This removal must proceed without racemization of the newly created stereocenter and should ideally allow for the recovery of the valuable auxiliary for reuse. The choice of cleavage method is therefore a strategic decision, dictated by the desired functionality in the final product—be it a carboxylic acid, an alcohol, an amide, or an ester. This guide provides a detailed examination of the primary methods for cleaving the N-phenylacetyl oxazolidinone auxiliary, complete with mechanistic insights and field-tested protocols.

The Core Challenge: Regioselective Cleavage

The N-acyloxazolidinone structure presents two electrophilic carbonyl carbons: the exocyclic acyl carbonyl and the endocyclic carbamate carbonyl. A successful cleavage reaction requires a nucleophile that will selectively attack the exocyclic carbonyl, liberating the desired chiral product and the intact auxiliary. Attack at the endocyclic carbonyl leads to the destruction of the auxiliary and a more complex product mixture. The methods outlined below are designed to achieve this critical regioselectivity.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

The conversion of the N-acyl moiety to a carboxylic acid is one of the most common transformations. While basic hydrolysis with reagents like lithium hydroxide (LiOH) is possible, it can lead to competing attack at the endocyclic carbonyl and, in substrates prone to epimerization, racemization.[4]

The Superior Method: Lithium Hydroperoxide (LiOOH)

The method of choice for hydrolytic cleavage is the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide.[6][7]

Causality Behind the Choice (Expertise & Experience): The hydroperoxide anion (OOH⁻) is a "softer," more nucleophilic, and less basic reagent compared to the hydroxide anion (OH⁻).[3] Its enhanced nucleophilicity, a phenomenon known as the alpha effect, allows it to attack the more reactive exocyclic acyl carbonyl at low temperatures (e.g., 0 °C) with high selectivity. The lower basicity minimizes the risk of base-induced side reactions, most notably the epimerization of the α-stereocenter.[3][6]

A Critical Safety & Mechanistic Insight: The reaction proceeds through a peroxyacid intermediate. This intermediate is not stable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, leading to the evolution of a stoichiometric amount of oxygen gas.[8] This phenomenon presents a significant safety risk on a larger scale, as it can compromise the inert atmosphere in the reaction vessel. Proper venting and awareness are crucial when scaling this reaction.[8]

Experimental Protocol 1: LiOOH Cleavage

This protocol describes the cleavage of (4R)-4-benzyl-3-((S)-2-phenylbutanoyl)-1,3-oxazolidin-2-one to yield (S)-2-phenylbutanoic acid.

Materials:

-

N-acyloxazolidinone (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

-

Sodium sulfite (Na₂SO₃) (5.0 equiv)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve the N-acyloxazolidinone in a 3:1 mixture of THF and water (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the LiOOH reagent by dissolving LiOH·H₂O in water and adding the 30% H₂O₂ solution at 0 °C.

-

Slowly add the cold LiOOH solution to the stirred solution of the N-acyloxazolidinone at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench the excess peroxide by the slow, portion-wise addition of sodium sulfite. A slight exotherm may be observed.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the bulk of the THF via rotary evaporation.

-

Add saturated NaHCO₃ solution to the aqueous residue and extract with diethyl ether (3x) to recover the chiral auxiliary, (4R)-4-benzyl-1,3-oxazolidin-2-one.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to obtain the recovered auxiliary.

-

Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

-

Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine these organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

Reductive Cleavage to Yield Chiral Primary Alcohols

For the synthesis of chiral primary alcohols, the N-acyl group can be reduced directly. This requires a powerful hydride reagent capable of reducing the amide-like carbonyl.

Causality Behind the Choice (Expertise & Experience): Standard sodium borohydride (NaBH₄) is generally not reactive enough for this transformation. More potent reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are required.[3] LiBH₄ is often preferred as it offers a better balance of reactivity and selectivity compared to the highly reactive LiAlH₄, which may reduce other functional groups in the molecule. Lithium aminoborohydrides can also be employed for their high reactivity and selectivity.[9] The reaction proceeds via nucleophilic attack of the hydride on the acyl carbonyl, followed by a second reduction of the intermediate aldehyde to the primary alcohol.

Experimental Protocol 2: LiBH₄ Reductive Cleavage

Materials:

-

N-acyloxazolidinone (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄) (2.0-3.0 equiv)

-

Water, deionized

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add LiBH₄ portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the dropwise addition of water, followed by saturated aqueous NH₄Cl.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, containing the chiral alcohol and the auxiliary, can be purified by column chromatography.

Aminolysis to Yield Chiral Amides

The direct conversion of the N-acyloxazolidinone to a chiral amide is a highly efficient, atom-economical process.

Causality Behind the Choice (Expertise & Experience): This transformation involves the nucleophilic attack of a primary or secondary amine on the exocyclic acyl carbonyl.[10][11] While the reaction can be catalyzed by Lewis acids, recent advancements have demonstrated that for many substrates, the reaction proceeds smoothly without any catalyst or solvent, offering a significant advantage in terms of green chemistry and simplified purification.[12] This is particularly effective for less-hindered amines. The reaction is often performed neat or at high concentration, and warming may be required to drive the reaction to completion.

Experimental Protocol 3: Catalyst- and Solvent-Free Aminolysis

This protocol is adapted from methodologies for the aminolysis of various N-acyloxazolidinones.[12]

Materials:

-

N-acyloxazolidinone (1.0 equiv)

-

Primary or secondary amine (1.5-2.0 equiv)

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

To a clean vial, add the N-acyloxazolidinone and the desired amine.

-

If both reagents are liquids, simply mix them. If one is a solid, add the liquid reagent to the solid. No solvent is added.

-

Seal the vial and stir the mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-48 hours).

-

Upon completion, dissolve the reaction mixture in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess amine, water, and saturated NaHCO₃ solution.

-

The organic layer now contains the desired amide and the recovered chiral auxiliary.

-